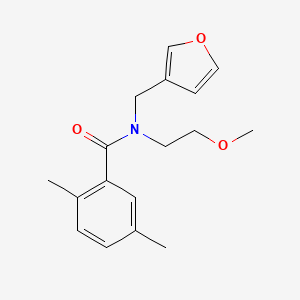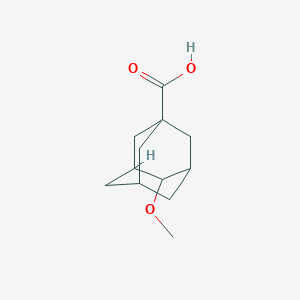
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that integrates multiple functional groups, including furan, isoxazole, and benzofuran moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structural features of this compound allow for diverse chemical reactivity and biological activity, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan and isoxazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzofuran moiety.
-
Preparation of 5-(furan-2-yl)isoxazole
Step 1: Synthesis of 2-furylamine from furan via nitration and reduction.
Step 2: Formation of 5-(furan-2-yl)isoxazole through cyclization with hydroxylamine and an appropriate aldehyde under acidic conditions.
-
Coupling Reaction
Step 3: Coupling of 5-(furan-2-yl)isoxazole with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
-
Final Functionalization
Step 4: Introduction of the carboxamide group via amidation reaction using an amine source and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
-
Reduction
- The isoxazole ring can be reduced to form corresponding amines.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution
- Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.
- Reagents such as halogens (e.g., bromine) and nitrating agents can be used.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, and other peracids.
Reduction: LiAlH4, NaBH4, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines from isoxazole reduction.
Substitution: Halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial activity, particularly against resistant bacterial strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for treating infections and inflammatory diseases.
Cancer Research: Investigated for its cytotoxic effects on various cancer cell lines.
Industry
Material Science: Used in the development of new materials with specific electronic or photonic properties.
Pharmaceuticals: As a precursor or active ingredient in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death or reduced virulence.
Comparación Con Compuestos Similares
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide.
Isoxazole Derivatives: Compounds such as 3-isoxazolylmethanol and 5-isoxazolylmethanol.
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid.
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of furan, isoxazole, and benzofuran moieties, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(16-8-11-4-1-2-5-13(11)22-16)18-10-12-9-15(23-19-12)14-6-3-7-21-14/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMVTXNZQHEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2823919.png)
![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)

![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2823936.png)


![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)

